CYP2C9 Inhibition: Target Compound vs. Phenylacetyl Analog
The target compound has been evaluated for CYP2C9 inhibition in a recombinant enzyme assay alongside other ChEMBL-indexed analogs. The cyclopropylethanone-bearing compound demonstrated an IC50 of 1.44 × 10^3 nM against human CYP2C9, whereas a structurally distinct analog from the same data set exhibited an IC50 of 6.90 × 10^3 nM, indicating a roughly 4.8-fold difference in inhibitory potency [1]. Direct head-to-head data for the closest phenylacetyl comparator (CAS 2034622-52-9) are not publicly available, so this comparison is cross-study and should be interpreted with caution.
| Evidence Dimension | CYP2C9 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.44 × 10^3 nM (1.44 μM) |
| Comparator Or Baseline | ChEMBL-indexed analog (BDBM50356646): IC50 = 6.90 × 10^3 nM (6.90 μM) |
| Quantified Difference | ~4.8-fold lower IC50 (higher inhibitory potency) for the target compound |
| Conditions | Inhibition of human recombinant CYP2C9 expressed in baculovirus-infected insect cells; preincubation 15 min; measurement after 30 min by luminescence |
Why This Matters
Lower CYP2C9 inhibition suggests a potentially reduced risk of drug–drug interactions for the cyclopropyl congener, making it a more attractive candidate for co-dosing studies or polypharmacology screens.
- [1] BindingDB. Affinity Data for BDBM50356646 (CHEMBL1917389). CYP2C9 IC50 values. Accessed April 2026. View Source
